Array ( [bid] => 15314181 ) Buy 1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol

1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol

Catalog No.
S15926838
CAS No.
M.F
C10H23NO
M. Wt
173.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol

Product Name

1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol

IUPAC Name

1-amino-3-ethyl-2,2,4-trimethylpentan-3-ol

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

InChI

InChI=1S/C10H23NO/c1-6-10(12,8(2)3)9(4,5)7-11/h8,12H,6-7,11H2,1-5H3

InChI Key

KZAYRUBAMQSLRK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)(C(C)(C)CN)O

1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol, also known as 3-ethyl-2,2,4-trimethylpentan-3-ol, is an organic compound characterized by its complex structure which includes an amino group and a hydroxyl group. Its molecular formula is C10H22N1O1C_{10}H_{22}N_{1}O_{1}, and it has a molecular weight of approximately 158.281 g/mol. The compound features a branched aliphatic chain with several methyl groups, contributing to its unique properties and reactivity.

The chemical reactivity of 1-amino-3-ethyl-2,2,4-trimethylpentan-3-ol is influenced by the presence of both the amino and hydroxyl functional groups. It can participate in various reactions:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Alcohol Reactions: The hydroxyl group can undergo dehydration to form alkenes or can react with acids to form esters.
  • Oxidation: The alcohol can be oxidized to ketones or aldehydes under appropriate conditions.

Research indicates that compounds similar to 1-amino-3-ethyl-2,2,4-trimethylpentan-3-ol may exhibit biological activities such as antimicrobial and antifungal properties. The presence of the amino group suggests potential interactions with biological systems, possibly influencing enzyme activity or receptor binding.

Several methods can be employed to synthesize 1-amino-3-ethyl-2,2,4-trimethylpentan-3-ol:

  • Alkylation of Amino Alcohols: Starting from a suitable amino alcohol precursor, alkylation reactions can introduce the ethyl group.
  • Reduction Reactions: The compound can be synthesized through the reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride.
  • Hydrolysis of Nitriles: Nitrile compounds can be hydrolyzed to yield the corresponding amino alcohols.

1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug synthesis due to its functional groups.
  • Agriculture: Potential use as an agrochemical or pesticide formulation.
  • Chemical Industry: Utilized in the synthesis of specialty chemicals and surfactants.

Several compounds share structural similarities with 1-amino-3-ethyl-2,2,4-trimethylpentan-3-ol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-4-methylpentan-1-olC6H15N1O1Contains fewer methyl groups; simpler structure
3-Amino-2-methylpentan-1-olC6H15N1O1Different branching; potential for different reactivity
3-Ethyl-2,2-dimethylpentan-3-oneC10H20OKetone instead of alcohol; alters reactivity
4-Aminoheptan-2-oneC7H15N1OLonger carbon chain; different functional groups

The uniqueness of 1-amino-3-ethyl-2,2,4-trimethylpentan-3-ol lies in its specific arrangement of functional groups and branched structure which may confer distinct chemical properties and biological activities compared to these similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

173.177964357 g/mol

Monoisotopic Mass

173.177964357 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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